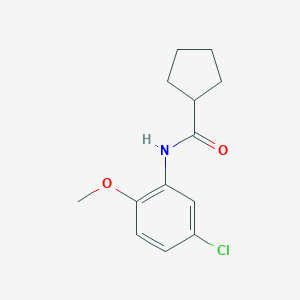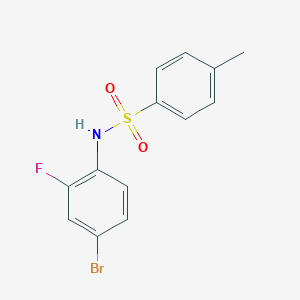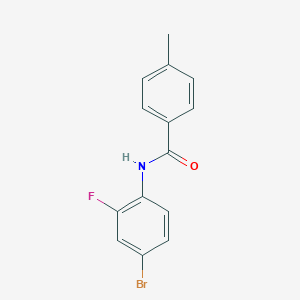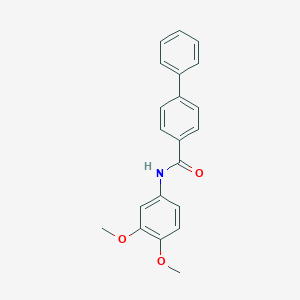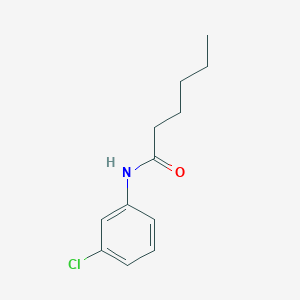![molecular formula C17H14ClNO5 B291694 Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)
Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate, also known as DCBPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of isophthalic acid and has been synthesized using various methods.
科学研究应用
Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate has been extensively studied for its potential applications in various fields such as materials science, drug discovery, and biomedical research. In materials science, Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate has been used as a building block for the synthesis of functional materials such as metal-organic frameworks and covalent organic frameworks. In drug discovery, Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate has been screened for its potential as an anticancer agent and has shown promising results in inhibiting the growth of cancer cells. In biomedical research, Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate has been used as a fluorescent probe for the detection of reactive oxygen species in living cells.
作用机制
The exact mechanism of action of Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth. Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate has been shown to have low toxicity and is relatively stable under physiological conditions. It has been found to be metabolized by the liver and excreted in the urine. Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate has also been shown to have antioxidant properties and can scavenge reactive oxygen species.
实验室实验的优点和局限性
One of the advantages of using Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate in lab experiments is its ease of synthesis and purification. It is also relatively stable and has low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate is its limited solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate. One potential area of research is the development of new synthesis methods to improve the yield and purity of Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate. Another area of research is the exploration of its potential applications in other fields such as catalysis and energy storage. Additionally, further studies are needed to fully understand the mechanism of action of Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate and its potential as an anticancer agent.
合成方法
The synthesis of Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate involves the reaction of 3-chlorobenzoyl chloride with dimethyl isophthalate in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate as a white crystalline solid. This method has been optimized to produce high yields of Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate with minimal impurities.
属性
分子式 |
C17H14ClNO5 |
|---|---|
分子量 |
347.7 g/mol |
IUPAC 名称 |
dimethyl 5-[(3-chlorobenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H14ClNO5/c1-23-16(21)11-6-12(17(22)24-2)9-14(8-11)19-15(20)10-4-3-5-13(18)7-10/h3-9H,1-2H3,(H,19,20) |
InChI 键 |
SFEYQTDUCMRJGB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC |
规范 SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



